molecular formula C18H14N4O4S2 B2636788 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021107-34-5

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2636788
CAS No.: 1021107-34-5
M. Wt: 414.45
InChI Key: NDSUNIFZZCGENB-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are commonly found in bioactive molecules . The benzo[d][1,3]dioxol-5-ylamino group is a common motif in many bioactive compounds, including anticancer agents . The thiophene-2-carboxamide moiety is also a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzo[d][1,3]dioxol-5-ylamino group attached to a thiophene-2-carboxamide via a pyridazin-3-yl linker .

Scientific Research Applications

Synthesis Methodologies and Characterization

The development and synthesis of compounds structurally related to "N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide" have been extensively explored. Research has focused on novel synthetic routes to create derivatives with potential biological activities. For instance, the work by Talupur et al. (2021) elaborates on the synthesis, characterization, and docking studies of tetrazol-thiophene-2-carboxamides, showcasing the potential of such compounds in biological applications through detailed molecular characterization techniques (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Evaluation

Compounds derived from thiophene-2-carboxamide have been evaluated for their antimicrobial properties. Studies reveal that these compounds exhibit significant antimicrobial activity, potentially leading to new therapeutic agents. The research by Vasu et al. (2003) highlights the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives, indicating their potential use in developing new antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

Molecular Docking Studies

Molecular docking studies are crucial in understanding the interaction between these compounds and biological targets. This approach helps in identifying potential inhibitors for various enzymes and receptors. For example, the synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives demonstrate their inhibitory activities against enzymes, showcasing the utility of molecular docking in drug discovery processes (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Inhibition of Biochemical Pathways

Research into the compound "this compound" and its derivatives has shown promise in inhibiting specific biochemical pathways, which could lead to therapeutic applications. Studies like those by Mudududdla et al. (2015) have explored the compound's role in overcoming cancer chemoresistance through the inhibition of angiogenesis and P-glycoprotein efflux pump activity, offering insights into the compound's therapeutic potential (Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015).

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c23-16(19-11-3-4-12-13(8-11)26-10-25-12)9-28-17-6-5-15(21-22-17)20-18(24)14-2-1-7-27-14/h1-8H,9-10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSUNIFZZCGENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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